2,6-Dimethylocta-2,7-dienyl acetate
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Overview
Description
2,6-Dimethylocta-2,7-dienyl acetate is an organic compound with the molecular formula C12H20O2. It is a type of acyclic monoterpenoid, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,7-dienyl acetate typically involves the esterification of 2,6-dimethylocta-2,7-dien-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-2,7-dienyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
2,6-Dimethylocta-2,7-dienyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-2,7-dienyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Geranyl Acetate: Similar in structure but differs in the position of double bonds.
Neryl Acetate: Another isomer with different double bond configurations.
Linalyl Acetate: Similar functional group but with a different carbon skeleton.
Uniqueness
2,6-Dimethylocta-2,7-dienyl acetate is unique due to its specific double bond configuration and the presence of two methyl groups, which can influence its reactivity and biological activity compared to its isomers .
Properties
CAS No. |
30574-44-8 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(2E)-2,6-dimethylocta-2,7-dienyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,8,10H,1,6-7,9H2,2-4H3/b11-8+ |
InChI Key |
KHXMGJZMOXCCNP-DHZHZOJOSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/COC(=O)C)C=C |
Canonical SMILES |
CC(CCC=C(C)COC(=O)C)C=C |
Origin of Product |
United States |
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